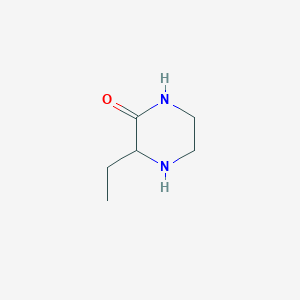

3-Ethyl-piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

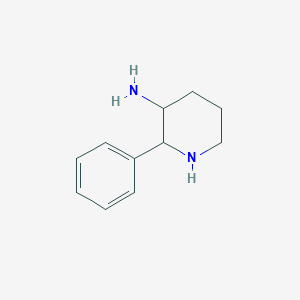

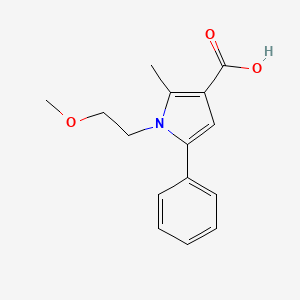

“3-Ethyl-piperazin-2-one” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 .

Synthesis Analysis

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones .

Chemical Reactions Analysis

The synthesis of piperazin-2-ones involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

“3-Ethyl-piperazin-2-one” has a density of 0.966g/cm3 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

3-ethylpiperazin-2-one serves as a versatile intermediate in the synthesis of pharmaceuticals. Its piperazine ring is a common motif in many drugs due to its ability to improve pharmacokinetic properties. The compound can be used to synthesize kinase inhibitors and receptor modulators, which are crucial in treating diseases like cancer and neurological disorders .

Material Science

In material science, 3-ethylpiperazin-2-one can be utilized to create polymers with specific properties. Its incorporation into polymer chains can enhance flexibility and durability, making it valuable for developing new materials for biomedical applications .

Chemical Synthesis

This compound is often employed in chemical synthesis as a building block for more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the creation of a wide range of synthetic compounds .

Catalysis

3-ethylpiperazin-2-one can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalysts that are more efficient and selective in their reactions .

Analytical Chemistry

In analytical chemistry, derivatives of 3-ethylpiperazin-2-one can be used as standards or reagents. They can help in the quantification and identification of substances within complex mixtures through techniques like chromatography .

Biomedical Research

The compound’s role in biomedical research is significant, particularly in the design of contrast agents for imaging techniques. Its structural properties can be tailored to improve the contrast in MRI scans, aiding in more accurate diagnostics .

Drug Discovery

3-ethylpiperazin-2-one is instrumental in drug discovery, especially in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. Its presence in the drug structure can enhance the interaction with biological targets .

Environmental Science

In environmental science, this compound can be used to develop sensors for detecting pollutants. Its reactivity with certain contaminants can lead to colorimetric or luminescent changes, which can be easily monitored .

Eigenschaften

IUPAC Name |

3-ethylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOEQIOVFBREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405711 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-piperazin-2-one | |

CAS RN |

90485-52-2 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)

![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)